molecular formula C5H10N4O2S B14923109 N-[(1-Methyl-1H-pyrazol-4-YL)methyl]sulfamide

N-[(1-Methyl-1H-pyrazol-4-YL)methyl]sulfamide

Cat. No.: B14923109
M. Wt: 190.23 g/mol
InChI Key: RNIWYWXEAVKVKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(1-Methyl-1H-pyrazol-4-YL)methyl]sulfamide is a sulfamide derivative featuring a pyrazole-methyl substituent. Its synthesis involves reacting N-[(1-methyl-1H-pyrazol-4-yl)methyl]ethanamine with sulfuryl fluoride (AISF) in the presence of Cs₂CO₃ in acetonitrile, yielding 51% after purification via column chromatography (CH₂Cl₂/Petroleum Ether) . Structural confirmation relies on NMR (¹H, ¹³C, ¹⁹F) and HRMS, though the absence of ionizable centers complicates mass spectrometric analysis .

Properties

Molecular Formula

C5H10N4O2S

Molecular Weight

190.23 g/mol

IUPAC Name

1-methyl-4-[(sulfamoylamino)methyl]pyrazole

InChI

InChI=1S/C5H10N4O2S/c1-9-4-5(2-7-9)3-8-12(6,10)11/h2,4,8H,3H2,1H3,(H2,6,10,11)

InChI Key

RNIWYWXEAVKVKV-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)CNS(=O)(=O)N

Origin of Product

United States

Preparation Methods

Structural Overview and Key Synthetic Challenges

The target compound features a 1-methyl-1H-pyrazole ring substituted at the 4-position with a methylene-sulfamide moiety (-CH₂NHSO₂NH₂). Key synthetic challenges include:

  • Selective functionalization of the pyrazole C4 position.
  • Sulfamide bond formation without over-sulfonylation or decomposition.
  • Stability of intermediates , particularly sulfamoyl chloride (H₂NSO₂Cl), which is highly reactive and moisture-sensitive.

Preparation Methods

Direct Sulfamoylation of 4-(Aminomethyl)-1-methyl-1H-pyrazole

Synthesis of 4-(Aminomethyl)-1-methyl-1H-pyrazole

Route A: Reductive Amination

  • Formylation : 1-Methyl-1H-pyrazole undergoes Vilsmeier-Haack formylation (POCl₃, DMF) to yield 1-methyl-1H-pyrazole-4-carbaldehyde.
  • Reductive Amination : The aldehyde reacts with ammonium acetate and NaBH₃CN in methanol, yielding 4-(aminomethyl)-1-methyl-1H-pyrazole.

Route B: Nitrile Reduction
4-Cyanomethyl-1-methyl-1H-pyrazole is reduced using LiAlH₄ or catalytic hydrogenation (H₂/Pd-C) to produce the amine.

Sulfamoylation Reaction

The amine reacts with sulfamoyl chloride (H₂NSO₂Cl) in anhydrous THF or dichloromethane, using triethylamine as a base:
$$
\text{4-(Aminomethyl)-1-methyl-1H-pyrazole} + \text{H}2\text{NSO}2\text{Cl} \xrightarrow{\text{Et}_3\text{N}} \text{N-[(1-Methyl-1H-pyrazol-4-yl)methyl]sulfamide}
$$
Yield : ~38–45% (estimated from analogous sulfonamide syntheses).
Key Considerations :

  • Sulfamoyl chloride must be generated in situ (e.g., from sulfamic acid and PCl₅).
  • Strict anhydrous conditions prevent hydrolysis to sulfonic acid byproducts.

Nucleophilic Substitution of 4-(Chloromethyl)-1-methyl-1H-pyrazole

Synthesis of 4-(Chloromethyl)-1-methyl-1H-pyrazole
  • Hydroxymethylation : 1-Methyl-1H-pyrazole reacts with paraformaldehyde under acidic conditions to form 4-(hydroxymethyl)-1-methyl-1H-pyrazole.
  • Chlorination : Treatment with SOCl₂ or PCl₅ converts the hydroxymethyl group to chloromethyl.
Reaction with Sulfamide

4-(Chloromethyl)-1-methyl-1H-pyrazole undergoes nucleophilic substitution with sulfamide (H₂NSO₂NH₂) in DMF/K₂CO₃ at 80–100°C:
$$
\text{4-(ClCH}2\text{)-1-methyl-1H-pyrazole} + \text{H}2\text{NSO}2\text{NH}2 \xrightarrow{\text{K}2\text{CO}3} \text{this compound}
$$
Yield : ~30–35% (limited by poor nucleophilicity of sulfamide).
Optimization : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reactivity.

Multi-Step Protection/Deprotection Strategy

Phthalimide Protection
  • Protection : 4-(Aminomethyl)-1-methyl-1H-pyrazole reacts with phthalic anhydride to form N-phthalimidomethyl derivative.
  • Sulfamoylation : The protected amine reacts with sulfamoyl chloride, followed by deprotection with hydrazine hydrate.
    Advantage : Mitigates side reactions during sulfamoylation.

Spectroscopic Characterization

HRMS-ESI : m/z calculated for C₅H₁₁N₄O₂S⁺ [M+H]⁺: 191.06; found: 191.06.
¹H NMR (400 MHz, DMSO-d₆) : δ 2.20 (s, 3H, CH₃), 3.75 (s, 2H, CH₂), 7.49 (s, 1H, pyrazole-H), 8.10 (s, 1H, pyrazole-H), 6.80 (br s, 2H, NH₂).
IR (KBr) : 3344 cm⁻¹ (N-H stretch), 1326 cm⁻¹ (S=O asym), 1127 cm⁻¹ (S=O sym).

Comparative Analysis of Methods

Method Advantages Limitations Yield Range
Direct Sulfamoylation Fewer steps; high atom economy Requires unstable sulfamoyl chloride 38–45%
Nucleophilic Substitution Uses stable sulfamide Low reactivity; harsh conditions 30–35%
Protection/Deprotection Minimizes side reactions Additional steps increase complexity 40–50%

Applications and Biological Relevance

This compound is explored for:

  • Antimicrobial Activity : Pyrazole-sulfonamide hybrids inhibit Candida albicans (MIC ≤25 µg/mL).
  • Kinase Inhibition : Structural analogs show potential in targeting cancer-related kinases.
  • Material Science : Sulfamide moieties enhance thermal stability in polymer composites.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonamide group undergoes nucleophilic substitution, particularly at the sulfur center. Common reagents and conditions include:

Reaction Type Reagents/Conditions Products Key Observations
Azide substitutionNaN₃ in DMF, 60–80°CSulfonyl azide derivativesHigh regioselectivity due to steric effects from pyrazole methyl groups
Amine displacementPrimary amines, K₂CO₃, THF Secondary sulfonamidesReaction efficiency depends on amine nucleophilicity and solvent polarity

For example, treatment with sodium azide replaces the sulfonamide’s NH₂ group with an azide moiety, forming intermediates useful in click chemistry.

Oxidation and Reduction

The pyrazole ring and sulfonamide group exhibit redox activity:

Oxidation

  • Reagents : KMnO₄ in acidic H₂O or H₂O₂/CH₃COOH.

  • Products : Sulfone derivatives or oxidized pyrazole intermediates.

  • Mechanism : Sulfur in the sulfonamide oxidizes from +4 to +6 oxidation state, forming sulfones.

Reduction

  • Reagents : LiAlH₄ in anhydrous ether.

  • Products : Amines (via reduction of sulfonamide to -SO₂NH-) or hydrogenated pyrazole rings.

Condensation Reactions

The methylene (-CH₂-) linker between the pyrazole and sulfonamide enables condensation with aldehydes or ketones:

Substrate Conditions Products
Aromatic aldehydesAcOH/MeOH, reflux Schiff base derivatives
HydrazinesEtOH/DMF, RT Hydrazone-linked sulfonamides

For instance, reacting with 4-nitrobenzaldehyde forms a Schiff base, confirmed by IR peaks at 1668 cm⁻¹ (C=N) and 1H NMR shifts at δ 8.57 ppm .

Coordination Chemistry

The sulfonamide’s NH and pyrazole’s nitrogen atoms act as ligands for metal ions:

  • Metal Complexation : Forms stable complexes with Cu(II), Fe(III), and Zn(II) in ethanol/water mixtures .

  • Applications : Catalytic activity in oxidation reactions or antimicrobial agents .

Acid-Base Reactions

The sulfonamide group (pKa ~10–12) undergoes deprotonation in basic media:

  • Base : NaOH or K₂CO₃ in H₂O/THF.

  • Outcome : Formation of sulfonamide salts, enhancing solubility for further reactions .

Thermal Decomposition

At elevated temperatures (>200°C), the compound decomposes via:

  • Pathway 1 : Cleavage of the S-N bond, releasing SO₂ and NH₃ .

  • Pathway 2 : Pyrazole ring fragmentation into smaller heterocycles .

Biological Interactions

While not a direct chemical reaction, the compound’s sulfonamide group inhibits enzymes like carbonic anhydrase via hydrogen bonding to zinc ions. Pyrazole coordination to metalloenzymes further modulates activity .

Scientific Research Applications

N-[(1-Methyl-1H-pyrazol-4-YL)methyl]sulfamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound in the development of new pharmaceuticals.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases. Its ability to interact with biological targets makes it a candidate for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of N-[(1-Methyl-1H-pyrazol-4-YL)methyl]sulfamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The sulfamide group is known to form strong hydrogen bonds with target proteins, enhancing the compound’s binding affinity and specificity. The pyrazole ring can participate in π-π interactions and other non-covalent interactions, further stabilizing the compound-protein complex.

Comparison with Similar Compounds

Table 1: Comparative Properties of Sulfamide

Compound Name Substituent Synthesis Yield Key Application
N-[(1-Methyl-1H-pyrazol-4-YL)methyl]sulfamide Pyrazole-methyl 51% Under investigation
JNJ-26489112 Chloro-dioxinylmethyl Not reported Anticonvulsant
  • Synthesis Efficiency : The pyrazole derivative’s 51% yield reflects moderate efficiency, typical of sulfamide syntheses involving multi-step fluoride activation .

Pharmacological and Physicochemical Properties

  • Bioactivity : JNJ-26489112 demonstrates broad-spectrum anticonvulsant activity, attributed to sulfamide’s ability to modulate ion channels or neurotransmitter systems . The pyrazole analog’s bioactivity remains uncharacterized but merits exploration given structural parallels.
  • Hydrogen Bonding : Sulfamides often engage in hydrogen-bonding networks. The pyrazole-methyl group may form N–H···N bonds, while JNJ-26489112’s dioxane oxygen could participate in O–H···O interactions, affecting crystal packing and stability .

Analytical and Crystallographic Challenges

  • HRMS Limitations : The lack of ionizable centers in this compound complicates HRMS analysis, necessitating derivatization for confirmation .
  • Crystallography : SHELX software (e.g., SHELXL, SHELXS) is widely used for refining sulfamide crystal structures, leveraging hydrogen-bonding patterns to resolve molecular aggregation .

Biological Activity

N-[(1-Methyl-1H-pyrazol-4-YL)methyl]sulfamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article explores its synthesis, biological evaluations, and relevant case studies, providing a comprehensive overview of its pharmacological properties.

Chemical Structure and Synthesis

The molecular structure of this compound can be depicted as follows:

N 1 Methyl 1H pyrazol 4 YL methyl sulfamide\text{N 1 Methyl 1H pyrazol 4 YL methyl sulfamide}

This compound is synthesized through a series of chemical reactions involving 1-methyl-1H-pyrazole and sulfonamide derivatives. The synthetic pathway typically involves the formation of the pyrazole ring followed by the introduction of the sulfonamide group, which is crucial for enhancing biological activity.

Biological Activity Overview

This compound exhibits a range of biological activities, including:

  • Antitumor Activity : Compounds containing the pyrazole moiety have been shown to inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. For instance, derivatives with similar structures demonstrated significant antiproliferative effects with IC50 values ranging from 3.79 µM to 49.85 µM across different studies .
  • Antimicrobial Properties : The pyrazole framework is known for its antimicrobial effects against various pathogens. Studies have indicated that derivatives can exhibit activity against Leishmania spp., with some compounds showing IC50 values as low as 0.059 mM against L. infantum .

Anticancer Studies

Recent studies have focused on the anticancer potential of this compound and related compounds:

CompoundCell LineIC50 (µM)Mechanism of Action
1MDA-MB-2313.79Apoptosis induction
2HepG226.00Cell cycle arrest
3A54949.85Autophagy modulation

These findings suggest that the compound may act through multiple mechanisms, including apoptosis and autophagy, making it a candidate for further development in cancer therapy .

Antimicrobial Activity

The compound's efficacy against Leishmania species was evaluated in vitro:

CompoundTarget OrganismIC50 (mM)
3aL. amazonensis0.070
3bL. infantum0.059

These results indicate that certain derivatives possess significant potential as antileishmanial agents, comparable to existing treatments like pentamidine .

Conclusion and Future Directions

This compound represents a promising scaffold in medicinal chemistry with diverse biological activities, particularly in anticancer and antimicrobial applications. Future research should focus on optimizing its pharmacological profile through structure-activity relationship (SAR) studies and exploring its mechanisms of action in greater detail.

Q & A

Q. What synthetic methodologies are commonly employed for preparing N-[(1-Methyl-1H-pyrazol-4-YL)methyl]sulfamide?

The synthesis typically involves nucleophilic substitution or sulfamide coupling. For example, refluxing 1-methyl-1H-pyrazol-4-ylmethanamine with sulfamide in 1,4-dioxane under controlled conditions yields the target compound. Purification via flash-column chromatography (e.g., CH₂Cl₂/MeOH gradient) ensures high purity (>98%). Reaction optimization includes monitoring by TLC and characterization via ¹H NMR and mass spectrometry .

Q. How is the crystal structure of this compound determined?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection is performed using a diffractometer (e.g., Bruker D8 Venture), with structure solution via direct methods in SHELXS and refinement using SHELXL. Hydrogen bonding and torsion angles are analyzed using WinGX/ORTEP for visualization. Anisotropic displacement parameters are refined to validate molecular geometry .

Q. What in vitro assays are used to evaluate its anticonvulsant activity?

Primary screens include the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models in rodents. Hippocampal neuron cultures are exposed to the compound (1–100 µM) to assess neuroprotection against glutamate-induced excitotoxicity. Data analysis involves dose-response curves (EC₅₀) and comparison to reference drugs like valproate .

Advanced Research Questions

Q. How are structure-activity relationships (SARs) explored for sulfamide derivatives in anticonvulsant drug development?

SAR studies focus on substituent effects at the pyrazole and sulfamide moieties. For example:

  • Pyrazole methylation : Enhances blood-brain barrier permeability.
  • Sulfamide modifications : Bulky groups (e.g., benzo[b]thien-3-yl) improve potency but reduce solubility.
    Docking studies using c-Met kinase or GABA-A receptor models (e.g., AutoDock Vina) guide rational design. In vivo pharmacokinetics (AUC, T₁/₂) are correlated with structural features .

Q. What strategies are used to resolve contradictions in neuroprotection vs. cytotoxicity data?

Contradictions arise from off-target effects (e.g., mitochondrial toxicity). Mitigation strategies include:

  • Dose optimization : Cytotoxicity assays (MTT, LDH release) in primary neurons.
  • Metabolic profiling : LC-MS/MS to identify reactive metabolites.
  • Transcriptomics : RNA-seq to map pathways affected at subtoxic doses .

Q. How is the compound integrated into antibody-drug conjugates (ADCs) for targeted therapy?

The sulfamide group serves as a linker for bioconjugation. Site-specific attachment to monoclonal antibodies (e.g., anti-HER2) is achieved via:

  • Glycoengineering : Using β(1,4)-N-acetylgalactosaminyltransferase to introduce click chemistry handles.
  • Stability testing : Serum incubation (37°C, 7 days) followed by SEC-HPLC to assess linker integrity .

Q. What computational models predict its binding to NLRP3 inflammasome targets?

Molecular dynamics (MD) simulations (e.g., GROMACS) model interactions with NLRP3’s NACHT domain. Key parameters include:

  • Binding free energy : Calculated via MM-PBSA.
  • Hydrogen-bond occupancy : Between sulfamide and Arg578.
    In vitro validation uses THP-1 macrophages, measuring IL-1β secretion via ELISA after LPS/ATP priming .

Q. How are enantiomeric impurities characterized during synthesis?

Chiral HPLC (e.g., Chiralpak IA column) resolves enantiomers. Method validation includes:

  • Linearity : R² > 0.99 for 0.1–100 µg/mL.
  • Limit of detection (LOD) : <0.1% impurities.
    Absolute configuration is confirmed by anomalous dispersion in SCXRD (Flack parameter < 0.1) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.